4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is a specialized organic compound known for its unique structure and potential applications in various scientific fields. This compound features a boronic acid derivative, which is often utilized in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(o-tolyloxy)methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions may include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of steps that ensure high purity and yield. These steps may involve the use of advanced purification techniques, such as column chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Medicine: Due to its boronic acid moiety, it can be used in the design of drugs targeting various diseases, including cancer and bacterial infections.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate biological processes and pathways, making it useful in drug design and enzyme inhibition.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness: 4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane stands out due to its specific structural features, such as the presence of the o-tolyloxy group, which can influence its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-10-6-9-13-18(15)22-14-16-11-7-8-12-17(16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQUXXUEHVNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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